
4-Ethoxy-2-methyl-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エトキシ-2-メチル-6-ニトロキノリンは、窒素含有複素環式芳香族化合物であるキノリンの誘導体です。 キノリンは、医薬品、合成有機化学、工業化学など、幅広い用途で知られています
2. 製法
合成経路と反応条件: 4-エトキシ-2-メチル-6-ニトロキノリンの合成は、通常、4-エトキシ-2-メチルキノリンのニトロ化を伴います。これは、制御された温度条件下で、濃硝酸と硫酸の混合物を使用することで実現できます。 この反応は、求電子置換反応を経て進行し、ニトロ基はキノリン環の6位に導入されます 。
工業生産方法: 4-エトキシ-2-メチル-6-ニトロキノリンの工業生産では、製品品質と収率を一定に保つために、連続フローリアクターを使用した大規模なニトロ化プロセスが用いられる場合があります。 環境に優しい触媒やグリーンケミストリーの原則の使用も、プロセスをより持続可能にするために検討されています 。
3. 化学反応解析
反応の種類: 4-エトキシ-2-メチル-6-ニトロキノリンは、以下を含むさまざまな化学反応を起こします。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: エトキシ基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件:
還元: 水素ガス、パラジウム触媒。
置換: アミンやチオールなどの求核剤。
主な生成物:
還元: 4-エトキシ-2-メチル-6-アミノキノリン。
置換: さまざまな置換キノリン誘導体。
4. 科学研究における用途
4-エトキシ-2-メチル-6-ニトロキノリンは、科学研究においていくつかの用途があります。
化学: より複雑なキノリン誘導体の合成における中間体として使用されます。
生物学: 抗菌剤および抗マラリア剤としての可能性について調査されています。
医学: 抗がん特性と潜在的な治療剤として研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-6-nitroquinoline typically involves the nitration of 4-ethoxy-2-methylquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and green chemistry principles is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-Ethoxy-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-Ethoxy-2-methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: 4-Ethoxy-2-carboxy-6-nitroquinoline.
科学的研究の応用
4-Ethoxy-2-methyl-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
4-エトキシ-2-メチル-6-ニトロキノリンの作用機序は、さまざまな分子標的との相互作用を伴います。たとえば、その抗菌活性は、細菌のDNA合成を妨げる能力による可能性があります。 ニトロ基は、微生物細胞内で還元されて、DNAやその他の細胞成分を損傷する反応性中間体を生成する可能性があります .
類似化合物:
4-エトキシキノリン: ニトロ基とメチル基がないため、反応性が低くなります。
2-メチルキノリン: エトキシ基とニトロ基がないため、化学特性が変化します。
6-ニトロキノリン: エトキシ基とメチル基がないため、反応性と用途が異なります.
類似化合物との比較
4-Ethoxyquinoline: Lacks the nitro and methyl groups, making it less reactive.
2-Methylquinoline: Lacks the ethoxy and nitro groups, altering its chemical properties.
6-Nitroquinoline: Lacks the ethoxy and methyl groups, affecting its reactivity and applications.
Uniqueness: Its combination of functional groups allows for diverse chemical modifications and a wide range of scientific research applications .
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
4-ethoxy-2-methyl-6-nitroquinoline |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12-6-8(2)13-11-5-4-9(14(15)16)7-10(11)12/h4-7H,3H2,1-2H3 |
InChIキー |
ZHBAPAAILBKWKM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C=C(C=CC2=NC(=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


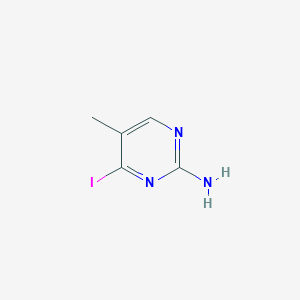
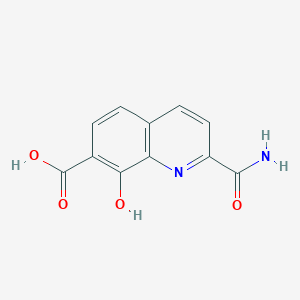
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)
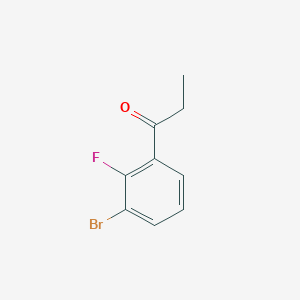




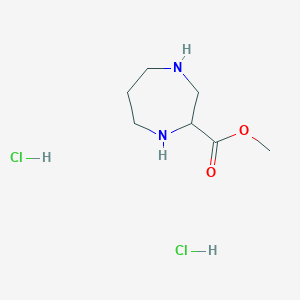

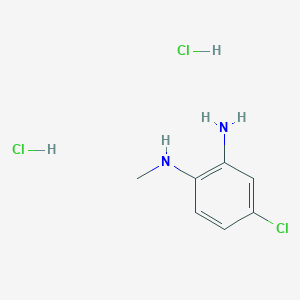
![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
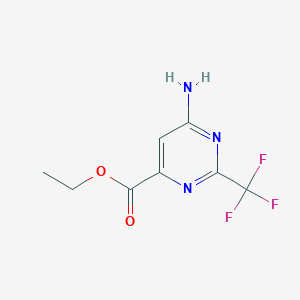
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)
